4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O6S2 and its molecular weight is 545.63. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Synthesis
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives, including compounds with structural similarities to the chemical , have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations (IC50) against various isoenzymes, indicating potential therapeutic applications in diseases where carbonic anhydrase activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Antifungal Compounds
Research on sulfonamide and benzamide derivatives has shown significant antimicrobial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Molecular Structure Analysis
- X-ray Diffraction Studies: Sulfonamide-derived compounds and their hydrochloride salts have been synthesized and characterized, including X-ray molecular structure determination. Such studies are crucial for understanding the molecular conformations and potential reactivity of sulfonamide compounds (Remko, Kožíšek, Semanová, & Gregáň, 2010).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6S2/c1-16-12-13-25-24(26-16)28-36(31,32)21-10-6-20(7-11-21)27-23(30)19-4-8-22(9-5-19)37(33,34)29-14-17(2)35-18(3)15-29/h4-13,17-18H,14-15H2,1-3H3,(H,27,30)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBOWTQMSVCZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide |
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